DL-Phenylalanine-3-13C

Beschreibung

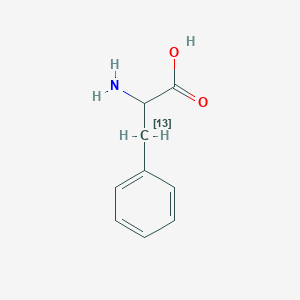

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-phenyl(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514740 | |

| Record name | (beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-42-1 | |

| Record name | (beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Position Specific Isotopic Labeling of Phenylalanine Derivatives

Strategies for Carbon-13 Enrichment at the C-3 Position in Phenylalanine

The introduction of a Carbon-13 atom at the C-3 position of DL-Phenylalanine requires precise and often multi-step synthetic routes. A common strategy involves the use of a ¹³C-labeled precursor that can be chemically converted to the desired amino acid. For instance, syntheses may start from ¹³C-labeled benzaldehyde (B42025) or related aromatic compounds. One approach involves the condensation of a labeled benzaldehyde with a suitable C2-synthon, followed by amination and hydrolysis to yield phenylalanine.

Another documented method involves the use of labeled cyanide, such as potassium cyanide (K¹³CN), which can be used to introduce the ¹³C-labeled carbon that will ultimately become the C-3 carbon of phenylalanine. oup.com The specific reaction pathways are designed to ensure that the isotopic label is incorporated at the desired position with high efficiency. For example, a synthetic route might involve the reaction of a labeled starting material with malonic acid derivatives to build the carbon skeleton, followed by subsequent chemical transformations to introduce the amino group and form the final amino acid. d-nb.info

Advanced Chemical Synthesis Approaches for Labeled Amino Acids

Modern organic synthesis offers a sophisticated toolkit for the preparation of isotopically labeled amino acids with high precision. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful method for C-C bond formation, enabling the assembly of the phenylalanine skeleton from labeled precursors. nih.govrsc.org These methods often provide high yields and excellent control over the position of the isotopic label.

Chemo-enzymatic methods combine the specificity of enzymatic reactions with the versatility of chemical synthesis. d-nb.info For example, a labeled precursor can be synthesized chemically and then converted to the final amino acid using an enzyme like phenylalanine ammonia-lyase (PAL) or a transaminase. d-nb.infotandfonline.com This approach can offer high stereoselectivity, which is crucial for producing specific enantiomers (L- or D-phenylalanine) if required, although the focus here is on the racemic mixture DL-Phenylalanine. Reductive amination of a ¹³C-labeled phenylpyruvic acid is another viable route, where the keto acid is converted to the amino acid in the presence of an ammonia (B1221849) source and a reducing agent. deepdyve.comresearchgate.net

Below is a table summarizing various synthetic precursors and methods for labeled phenylalanine:

| Precursor/Method | Description | Key Advantages |

| Labeled Benzaldehyde | Condensation with a C2 synthon followed by amination and hydrolysis. | Readily available starting material. |

| Labeled Cyanide (K¹³CN) | Used to introduce the ¹³C at the desired position through nucleophilic substitution. oup.com | Versatile for introducing the carbon backbone. |

| Palladium-Catalyzed Coupling | C-C bond formation to assemble the phenylalanine skeleton. nih.govrsc.org | High yield and regioselectivity. |

| Chemo-enzymatic Synthesis | Combination of chemical synthesis of a precursor and enzymatic conversion to the amino acid. d-nb.infotandfonline.com | High stereoselectivity and efficiency. |

| Reductive Amination | Conversion of a labeled phenylpyruvic acid to phenylalanine. deepdyve.comresearchgate.net | Direct route to the amino acid from the corresponding keto acid. |

Biosynthetic and Cell-Free Protein Synthesis Systems for Labeled Amino Acid Production

In addition to purely chemical methods, biological systems offer powerful alternatives for producing isotopically labeled amino acids.

Biosynthetic Production in Microorganisms: Genetically engineered strains of bacteria, such as Escherichia coli, can be cultured in media containing a ¹³C-labeled carbon source, like [1-¹³C]-glucose or [2-¹³C]-glycerol. researchgate.netnih.gov The microorganisms' metabolic pathways then convert this simple labeled precursor into various amino acids, including phenylalanine. By manipulating the genetic background of the production strain, for example by knocking out competing metabolic pathways, the yield and specificity of labeled phenylalanine production can be significantly enhanced. nih.gov For instance, inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) with glyphosate (B1671968) can block the endogenous synthesis of aromatic amino acids, thereby promoting the uptake and incorporation of exogenously supplied labeled precursors. nih.gov

Cell-Free Protein Synthesis (CFPS): Cell-free protein synthesis (CFPS) systems provide a powerful and controlled environment for producing labeled proteins and, by extension, for the efficient incorporation of labeled amino acids. ckisotopes.comisotope.comsigmaaldrich.com These systems utilize cell extracts containing the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes) but without the constraints of a living cell. wikipedia.org This "open" nature allows for the direct addition of labeled amino acids, like DL-Phenylalanine-3-¹³C, to the reaction mixture, ensuring high levels of incorporation into a target protein. sigmaaldrich.comqiagen.com A key advantage of CFPS is the suppression of metabolic scrambling, where the isotopic label might be transferred to other molecules, a common issue in in-vivo systems. isotope.comqiagen.com

The following table outlines the key features of these biological systems:

| System | Description | Key Advantages |

| Bacterial Biosynthesis | Engineered microbes convert a simple ¹³C-labeled carbon source into phenylalanine. researchgate.netnih.gov | Cost-effective for large-scale production. |

| Cell-Free Protein Synthesis | In vitro systems directly incorporate supplied labeled amino acids into proteins. ckisotopes.comsigmaaldrich.com | High incorporation efficiency, control over reaction conditions, and reduced metabolic scrambling. isotope.comqiagen.com |

Considerations of Isotopic Purity and Stereochemical Integrity in DL-Phenylalanine-3-13C Synthesis

The utility of DL-Phenylalanine-3-¹³C in scientific research is critically dependent on its quality, specifically its isotopic purity and stereochemical integrity.

Isotopic Purity: Isotopic purity refers to the percentage of molecules that contain the ¹³C isotope at the designated position. For most applications, an isotopic purity of 99 atom % ¹³C is desired. sigmaaldrich.comsigmaaldrich.com Achieving high isotopic purity requires careful selection of starting materials with high isotopic enrichment and reaction conditions that minimize isotopic dilution. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to determine the isotopic purity of the final product. tandfonline.comnih.gov

Stereochemical Integrity: DL-Phenylalanine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. wikipedia.org While many chemical syntheses naturally produce racemic mixtures, it is crucial to ensure that the synthetic process does not unintentionally favor one enantiomer over the other or lead to the formation of other stereoisomers. Chiral chromatography techniques are employed to verify the racemic nature of the product. For applications requiring a specific enantiomer, such as L-Phenylalanine-3-¹³C, chemo-enzymatic methods or chiral resolution of the racemic mixture are necessary. deepdyve.comresearchgate.net The stereochemical course of enzymatic reactions, like the addition of ammonia to cinnamic acid catalyzed by phenylalanine ammonia-lyase, is well-defined and can be exploited to produce stereochemically pure products. tandfonline.com

The table below summarizes the key quality control parameters:

| Parameter | Importance | Analytical Methods |

| Isotopic Purity | Ensures that the signal detected in analytical experiments originates from the labeled molecule. | Mass Spectrometry, NMR Spectroscopy tandfonline.comnih.gov |

| Stereochemical Integrity | Guarantees the correct isomeric composition (racemic for DL-phenylalanine). | Chiral Chromatography |

Mass Spectrometry-Based Detection and Quantification of Labeled Metabolites and Proteins

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it ideal for tracking isotopically labeled molecules.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This combination is highly effective for analyzing complex biological mixtures. In the context of DL-Phenylalanine-3-¹³C studies, LC-MS allows for the separation of the labeled phenylalanine and its various metabolic products from other molecules in a sample, such as biofluids or cell extracts. frontiersin.orgmdpi.com

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In an LC-MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented, and the resulting product ions are then analyzed. This technique is invaluable for quantifying low-abundance labeled metabolites and for confirming their identity. For instance, in studies of protein synthesis, LC-MS/MS can precisely measure the incorporation of ¹³C-labeled phenylalanine into proteins, even at very low enrichment levels. nih.govnih.gov A comparison of different mass spectrometry techniques for measuring L-[ring-¹³C₆]phenylalanine incorporation into muscle proteins found that LC-MS/MS was optimally suited for precise measurements in samples with low tracer enrichment and small sample sizes. nih.govnih.gov The high sensitivity of LC-MS also enables the detection of metabolites at levels as low as 0.70 parts per million for phenylalanine. researchgate.net

A workflow for untargeted profiling of tracer-derived metabolites often involves the use of stable isotope-assisted LC-HRMS (high-resolution mass spectrometry). This allows for the detection of metabolites originating from labeled tracer substances by recognizing specific isotope patterns. acs.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic profiling. tandfonline.comuniversiteitleiden.nlplos.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a derivatization step is required to make them suitable for GC analysis. universiteitleiden.nlucdavis.edu GC-MS has been successfully used to measure the enrichment of ¹³C₆-phenylalanine in muscle protein, with results being virtually identical to those obtained by the more traditional isotope ratio mass spectrometry (IRMS) method. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes with very high precision. fmach.it When coupled with a gas chromatograph (GC-C-IRMS), it can determine the ¹³C/¹²C ratio in specific compounds eluting from the GC column. nih.govucdavis.edu In a typical GC-C-IRMS analysis, the eluting amino acids are combusted to CO₂ and N₂ before entering the mass spectrometer, where the ratio of ¹³CO₂ to ¹²CO₂ is measured. nih.gov This technique is considered a gold standard for accurately measuring low levels of isotope enrichment in metabolic studies. nih.gov For instance, it has been used to measure the enrichment of L-[1-¹³C]-phenylalanine in intrinsically labeled casein protein. lww.com

A comparative study highlighted the strengths and weaknesses of different mass spectrometry techniques for measuring L-[ring-¹³C₆]phenylalanine enrichment in muscle protein. The results are summarized in the table below.

| Technique | Coefficient of Determination (R²) vs. GC/C/IRMS | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Required Muscle Sample Size (µg) |

|---|---|---|---|---|

| LC/MS/MS | 0.9962 | 1.7 | 3.2 | 0.8 |

| GC/MS/MS | 0.9942 | 6.3 | 10.2 | 3 |

| GC/MS | 0.9217 | 13.5 | 25 | 3 |

| GC/C/IRMS | - | 13.0 | 9.2 | 8 |

Data sourced from a comparative study on measuring L-[ring-¹³C₆]phenylalanine enrichment. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. uni-regensburg.deacs.org This capability is extremely valuable in untargeted metabolomics, where the goal is to identify all of the metabolites in a sample. frontiersin.org When using ¹³C-labeled tracers like DL-Phenylalanine-3-¹³C, HRMS can distinguish between unlabeled and labeled metabolites based on their precise mass difference. osti.gov

An untargeted metabolomics workflow combining stable isotope labeling with LC-HRMS has been developed to detect metabolites derived from a tracer. This method relies on recognizing the unique isotopic patterns created by the incorporation of the ¹³C label. acs.org This approach significantly improves the confidence in the identification of tracer-derived metabolites. frontiersin.orgacs.org The use of HRMS in combination with tandem MS (HR-MS/MS) further aids in the structural elucidation of these novel metabolites by providing accurate mass data for both the parent ion and its fragments. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Studies Utilizing this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules.

¹³C NMR spectroscopy directly observes the ¹³C nucleus. A key advantage of ¹³C NMR is the large chemical shift range (about 200 ppm) compared to proton (¹H) NMR (about 10 ppm), which results in better-resolved spectra and facilitates the identification of individual carbon atoms in a molecule. nih.govfrontiersin.org The specific labeling of phenylalanine at the C-3 position provides a distinct signal in the ¹³C NMR spectrum, which can be used to follow the metabolic fate of this carbon atom.

By analyzing the ¹³C NMR spectra of metabolites extracted from cells or tissues fed with DL-Phenylalanine-3-¹³C, researchers can map the metabolic pathways involving this amino acid. The appearance of the ¹³C label in other molecules provides direct evidence of their synthesis from phenylalanine. This approach has been used to study metabolic pathways in various organisms. plos.org Furthermore, ¹³C NMR is a powerful tool for the structural elucidation of natural products and their derivatives. tandfonline.com

The table below shows the experimental ¹³C NMR chemical shifts for Phenylalanine in water, which serve as a reference for identifying the labeled position.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Cα (C-2) | 58.1 |

| Cβ (C-3) | 38.2 |

| Cγ (C-1') | 138.0 |

| Cδ (C-2'/C-6') | 130.5 |

| Cε (C-3'/C-5') | 130.2 |

| Cζ (C-4') | 128.4 |

| C=O | 175.7 |

Data sourced from the Human Metabolome Database (HMDB). hmdb.ca

Protein NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. researchgate.net The introduction of ¹³C-labeled amino acids, such as DL-Phenylalanine-3-¹³C, into a protein is a key strategy for simplifying complex NMR spectra and for probing specific regions of the protein. researchgate.netutoronto.ca

Site-specific isotopic labeling of aromatic amino acids like phenylalanine is particularly valuable because these residues are often located in the hydrophobic core of proteins or at interfaces involved in molecular interactions. nih.gov By selectively introducing a ¹³C label at the C-3 position of phenylalanine, researchers can create an isolated ¹H-¹³C spin system that can be used as a sensitive probe of the local environment. nih.gov

This approach has been used to:

Aid in resonance assignment: The simplified spectra resulting from selective labeling make it easier to assign NMR signals to specific atoms in the protein. nih.gov

Study protein structure: The labeled phenylalanine can be used to generate distance restraints (through the Nuclear Overhauser Effect, NOE) to other parts of the protein, which are crucial for structure determination. nih.gov

Investigate protein dynamics: The relaxation properties of the ¹³C nucleus provide information about the flexibility and motion of the phenylalanine side chain on a wide range of timescales. d-nb.info

Probe molecular interactions: Changes in the NMR signals of the labeled phenylalanine upon binding to another molecule can be used to map the binding site and to characterize the interaction. bioengineer.org

Recent advances in NMR methodology, such as the use of transverse relaxation-optimized spectroscopy (TROSY), in combination with specific ¹³C and ¹⁹F labeling patterns in phenylalanine, have extended the applicability of solution NMR to very large proteins and protein complexes. bioengineer.orgresearchgate.net

Advanced Analytical Techniques for Dl Phenylalanine 3 13c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct tracing of DL-Phenylalanine-3-13C provides valuable metabolic information, advanced Nuclear Magnetic Resonance (NMR) strategies often employ more complex labeling schemes to overcome inherent limitations in sensitivity and resolution, particularly in the study of large biomolecules like proteins. Standard uniform 13C enrichment of phenylalanine can lead to broad signal lines and spectral crowding due to strong one-bond 1H-13C dipolar interactions, poor 13C chemical shift dispersion in the aromatic ring, and large 13C-13C J-couplings (~55 Hz). nih.govutoronto.ca These factors complicate assignments and reduce the quality of structural and dynamic data. nih.govutoronto.ca

To circumvent these issues, innovative labeling methods have been developed that introduce a second sensitive nucleus, most notably Fluorine-19 (19F), in conjunction with Carbon-13. nih.govspindynamics.org The 19F nucleus is an ideal NMR probe due to its 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio that results in a sensitivity close to that of protons (~83% relative to 1H). nih.govnsf.gov Furthermore, its large chemical shift range (~300 ppm) makes it highly sensitive to changes in the local chemical environment, and its bio-orthogonality—the near absence of fluorine in natural biological systems—ensures a background-free signal. nih.govspindynamics.org

Research has focused on the synthesis and incorporation of phenylalanine analogues that contain both 13C and 19F nuclei, creating a 13C-19F spin system. This approach leverages the unique properties of both isotopes to enhance spectral quality significantly. A key technique enabled by this dual labeling is 19F-13C TROSY (Transverse Relaxation-Optimized Spectroscopy), which effectively mitigates relaxation-induced line broadening, leading to sharper signals and enhanced resolution, especially in large proteins and complexes. nih.govspindynamics.org

A notable example involves the synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine. nih.gov This isotopologue embeds the 19F-13C spin pair within a deuterated phenyl ring. The deuteration minimizes broadening from 13C-1H dipolar couplings, resulting in narrower signals without requiring proton decoupling during acquisition. nih.gov The specific NMR characteristics of this compound when incorporated into a model protein highlight the precision of this technique.

| Parameter | Value | Description |

|---|---|---|

| 13C Chemical Shift (δ) | 161.97 ppm | The resonance frequency of the labeled 13C nucleus in the aromatic ring. |

| 19F Chemical Shift (δ) | -120.86 ppm | The resonance frequency of the 19F nucleus attached to the aromatic ring. |

| 1J19F-13C Coupling Constant | 243.12 Hz | The scalar coupling constant between the directly bonded 19F and 13C nuclei. |

The effectiveness of the 19F-13C TROSY approach is rooted in the cross-correlation between the 13C chemical shift anisotropy (CSA) and the 13C-19F dipole-dipole (DD) interaction. spindynamics.org In aromatic systems, the relaxation of 13C is dominated by the CSA mechanism, especially at high magnetic fields. The TROSY experiment selectively observes the resonance component with the slowest relaxation rate, resulting in a dramatic reduction in linewidth. spindynamics.org Theoretical calculations underscore the significant advantage of this method.

| Labeled Amino Acid Position | R2 (Decoupled) (s-1) | R2 (TROSY Component) (s-1) | Relaxation Reduction Factor |

|---|---|---|---|

| 3-19F-Tyr | 117.8 | 14.1 | 8.4x |

| 4-19F-Phe | 104.9 | 27.9 | 3.8x |

| 6-19F-Trp | 152.0 | 15.8 | 9.6x |

Further advancements include the development of precisely engineered derivatives like [4-19F,13Cζ; 3,5-2H2ε] Phenylalanine. bioengineer.org This molecule is designed for optimal relaxation dynamics by placing the 13C-19F pair at the para position and incorporating deuterium (B1214612) at specific sites to reduce undesirable relaxation pathways. bioengineer.org Such sophisticated labeling strategies significantly expand the applicability of solution-state NMR to probe the structure, dynamics, and interactions of very large proteins (up to 180 kDa) and other complex systems with atomic-level precision. spindynamics.orgbioengineer.org

Stable Isotope Tracing Methodologies and Metabolic Flux Analysis with Dl Phenylalanine 3 13c

Phenylalanine Hydroxylation and Tyrosine Biosynthesis Pathway Elucidation Using Labeled Phenylalanine

The irreversible conversion of phenylalanine to tyrosine is a critical step in phenylalanine homeostasis and is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is found predominantly in the liver. physiology.orgresearchgate.net This pathway is the primary route for phenylalanine catabolism.

By infusing a ¹³C-labeled phenylalanine tracer, such as the L-isomer from the DL-Phenylalanine-3-13C mixture, and measuring the subsequent appearance of ¹³C-labeled tyrosine in the plasma, the rate of this conversion can be directly quantified. nih.gov This provides a measure of in vivo PAH activity. This technique is crucial for understanding conditions where this pathway is impaired. The rate of hydroxylation is a key determinant of how the body manages dietary phenylalanine intake. physiology.org Studies using this methodology have shown that the rate of phenylalanine hydroxylation is regulated by the availability of both phenylalanine and tyrosine. physiology.org

Table 2: Phenylalanine Flux and Conversion to Tyrosine This table presents illustrative data from a study using labeled phenylalanine to demonstrate the partitioning of phenylalanine flux in the liver.

| Metabolic Flux | Value (μmol/min) | Percentage of Inflow |

| Phenylalanine Inflow to Liver | 750 | 100% |

| Phenylalanine to Protein Synthesis | 480 | 64% |

| Phenylalanine to Tyrosine Conversion | 270 | 36% |

This table is based on model-derived estimates from studies in dairy cows using [1-¹³C]phenylalanine to illustrate the metabolic partitioning. Source: cambridge.org

Neurotransmitter Metabolism and Catecholamine Biosynthesis Tracing

Phenylalanine is the ultimate dietary precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgwikipedia.org

The biosynthetic pathway for catecholamines begins with the hydroxylation of phenylalanine to tyrosine. sigmaaldrich.com Tyrosine is then taken up by catecholaminergic neurons and converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway. wikipedia.orgsmpdb.ca L-DOPA is subsequently decarboxylated to form dopamine. In certain neurons, dopamine is further hydroxylated to create norepinephrine. researchgate.net

By using this compound, the ¹³C label can be traced from phenylalanine, through tyrosine and L-DOPA, and into the final catecholamine products. uni.lu This allows researchers to study the dynamics of neurotransmitter synthesis and turnover in the brain and other tissues. While direct in vivo tracing in the human brain is complex, studies in animal models and analysis of metabolites in plasma and cerebrospinal fluid can provide valuable insights into how factors like diet or disease affect catecholamine metabolism. The relative levels of phenylalanine and tyrosine can influence the rate of catecholamine synthesis, as these amino acids compete for transport across the blood-brain barrier. sigmaaldrich.com

Investigating Cerebral Amino Acid and Neurotransmitter Dynamics in Neurological Conditions

The use of isotopically labeled phenylalanine, such as this compound, is instrumental in understanding the pathophysiology of certain neurological disorders where amino acid metabolism is disrupted. A primary example is phenylketonuria (PKU), an inherited metabolic disorder caused by a deficiency of the enzyme phenylalanine hydroxylase. neurology.orgnih.gov This deficiency leads to the accumulation of toxic levels of phenylalanine (Phe) in the blood and brain, which can cause severe neurological damage and cognitive impairment if untreated. neurology.orgnih.gov

Research utilizing techniques like magnetic resonance spectroscopy has directly measured brain phenylalanine concentrations in patients with PKU. nih.gov These studies have elucidated a critical mechanism of neuropathology: competitive inhibition at the blood-brain barrier (BBB). Large neutral amino acids (LNAAs), which include phenylalanine, tyrosine, and tryptophan, share the same L-type amino acid carrier system for transport into the brain. nih.gov In PKU, the excessively high plasma phenylalanine levels saturate this carrier, significantly impairing the brain uptake of other essential LNAAs. nih.gov This depletion of other LNAAs in the brain is a major factor in the disturbed brain development and function seen in PKU. nih.gov

Furthermore, the consequences of altered phenylalanine levels extend to neurotransmitter synthesis. L-phenylalanine is a crucial precursor for the synthesis of tyrosine, which is subsequently converted into the catecholamine neurotransmitters dopamine and norepinephrine. researchgate.netwikipedia.org The impaired transport of tyrosine and the direct inhibitory effects of high phenylalanine concentrations on enzymes like tyrosine hydroxylase can lead to a deficiency of these vital neurotransmitters, contributing to the cognitive and motor symptoms associated with the condition. researchgate.net While the L-isomer is a direct precursor to proteins and neurotransmitters, the D-isomer (D-phenylalanine) has also been studied for its pharmacological activities, though its precise role in the central nervous system is less defined. wikipedia.orgnih.gov

Table 1: Effects of Elevated Phenylalanine in Neurological Conditions like PKU This table is interactive. You can sort and filter the data.

| Effect | Mechanism | Consequence | Relevant Compounds |

|---|---|---|---|

| Impaired LNAA Transport | Saturation of the L-type amino acid carrier at the blood-brain barrier by excess Phenylalanine. nih.gov | Reduced brain uptake of other essential amino acids like Tyrosine and Tryptophan. nih.gov | Phenylalanine, Tyrosine, Tryptophan |

| Neurotransmitter Deficiency | Reduced availability of precursor amino acids (e.g., Tyrosine) and direct enzymatic inhibition by high Phenylalanine levels. researchgate.net | Decreased synthesis of Dopamine and Norepinephrine. researchgate.netwikipedia.org | L-Phenylalanine, Tyrosine, Dopamine, Norepinephrine |

| Disrupted Protein Synthesis | Imbalance of amino acids in the brain, with a surplus of Phenylalanine and a deficit of others. nih.gov | Impaired synthesis of essential proteins for brain development and function. nih.gov | Phenylalanine, Large Neutral Amino Acids |

Cellular and Organ-Specific Metabolic Pathways Investigated with this compound

Liver Function Assessment via 13C-Phenylalanine Breath Test Applications

The ¹³C-Phenylalanine Breath Test (PBT) has emerged as a valuable non-invasive tool for the quantitative assessment of hepatic function. tandfonline.comresearchgate.net The liver is the primary site for the metabolism of aromatic amino acids, specifically the hydroxylation of phenylalanine into tyrosine by the enzyme phenylalanine hydroxylase. jst.go.jp The PBT leverages this metabolic function. In the test, a patient ingests L-[1-¹³C]phenylalanine. As the liver metabolizes the labeled phenylalanine, the ¹³C atom is cleaved and eventually exhaled as ¹³CO₂. The rate and amount of ¹³CO₂ excretion in the breath directly reflect the functional mass and metabolic capacity of hepatocytes. jst.go.jp

Clinical studies have demonstrated the PBT's utility in diagnosing and staging chronic liver diseases. The test can effectively discriminate between healthy individuals, patients with chronic hepatitis, and those with advanced liver cirrhosis. tandfonline.com Results from the PBT show a strong correlation with established markers of liver function and fibrosis, such as the Child-Pugh score and other biochemical tests. tandfonline.com For instance, the accuracy of the PBT performed with a 30-minute breath collection (PBT30) has been shown to be comparable to other dynamic breath tests for diagnosing cirrhosis. tandfonline.comresearchgate.net The test's ability to quantify the functional reserve of the liver makes it a useful method for monitoring disease progression and assessing the efficacy of treatments. researchgate.netjst.go.jp

Table 2: Diagnostic Performance of the ¹³C-Phenylalanine Breath Test (PBT) in Liver Disease This table is interactive. You can sort and filter the data.

| Test Parameter | Patient Groups | Key Finding | Reference |

|---|---|---|---|

| PBT30 (¹³CO₂ at 30 min) | Healthy vs. Chronic Hepatitis vs. Liver Cirrhosis | PBT30 accuracy for diagnosing cirrhosis was similar to the Methacetin Breath Test at 15 min (Metha15). tandfonline.com | tandfonline.com |

| PBT vs. Oral/Intravenous | Healthy vs. Liver Cirrhosis | Both oral and intravenous administration of L-[1-¹³C]phenylalanine effectively separated cirrhotic patients from healthy controls, though peak ¹³CO₂ excretion times differed. tandfonline.com | tandfonline.com |

| PBT vs. ¹³C-Tyrosine Breath Test | Liver Cirrhosis | Both tests correlated well with conventional liver function tests, indicating their utility in assessing hepatic dysfunction. jst.go.jp | jst.go.jp |

| PBT vs. Child-Pugh Score | Chronic Liver Disease | PBT results are able to discriminate the hepatic functional capacity between different groups studied. researchgate.net | researchgate.net |

| PBT vs. Serum Bile Acids | Chronic Hepatitis vs. Cirrhosis | PBT results showed significant correlation with serum levels of cholic and chenodeoxycholic acid, sensitive indices of liver function. |

Skeletal Muscle Protein Metabolism Studies and Anabolic Responses

Stable isotope tracers, particularly L-[ring-¹³C₆]-phenylalanine, are the gold standard for measuring skeletal muscle protein synthesis (MPS) in vivo. portlandpress.comnih.gov This methodology involves a primed, constant infusion of the labeled amino acid. Through the collection of blood samples and muscle biopsies, researchers can measure the rate of incorporation of ¹³C₆-phenylalanine into muscle proteins. portlandpress.com This rate is expressed as the fractional synthetic rate (FSR), which quantifies the percentage of muscle protein that is newly synthesized per hour. portlandpress.comnih.gov The enrichment of the tracer in the muscle intracellular free amino acid pool is often used as a proxy for the true precursor for protein synthesis, phenylalanyl-tRNA. portlandpress.com

This technique has been pivotal in nutritional and exercise physiology research to investigate the anabolic responses of muscle to various stimuli. Studies have consistently used ¹³C-phenylalanine to demonstrate that resistance exercise combined with the ingestion of essential amino acids (EAA) potently stimulates MPS, leading to a positive net protein balance. nih.govphysiology.org Research has also explored the nuances of this response, for example, in elderly populations. Studies in older men have shown that the muscle's anabolic response to EAA can be delayed compared to younger individuals and that the muscle may become refractory to further anabolic stimuli, such as an additional leucine (B10760876) "top-up," during the immediate post-meal period. portlandpress.comnih.gov These findings are crucial for developing optimal nutritional strategies to combat age-related muscle loss (sarcopenia).

Table 3: Fractional Synthetic Rate (FSR) of Muscle Protein in Response to Exercise and Nutrients This table is interactive. You can sort and filter the data.

| Condition | Subjects | FSR (%/h) | Key Finding | Reference |

|---|---|---|---|---|

| Resting (REST) | 7 healthy subjects | 0.057 ± 0.004 | Baseline FSR over a 24-hour period. nih.gov | nih.gov |

| Exercise + EAA (ES) | 7 healthy subjects | 0.086 ± 0.007 | 24-hour FSR was significantly greater with exercise and EAA consumption compared to rest. nih.gov | nih.gov |

| Fasting | 16 older men | ~0.051 | Fasting FSR before nutritional intervention. portlandpress.com | portlandpress.com |

| Post-EAA Ingestion | 16 older men | ~0.085 | FSR increased significantly after consuming 15g of EAA, but an additional leucine top-up provided no further benefit. portlandpress.com | portlandpress.com |

| Post-Exercise + Placebo | 6 healthy subjects | Negative Net Balance | In the absence of amino acids, muscle protein balance remains negative after exercise. physiology.org | physiology.org |

| Post-Exercise + EAA | 6 healthy subjects | Positive Net Balance | Ingestion of essential amino acids after exercise shifts muscle protein balance from negative to positive. physiology.org | physiology.org |

Mammalian Cell Culture Metabolism (e.g., Chinese Hamster Ovary (CHO) Cell Line) and By-product Formation

Chinese Hamster Ovary (CHO) cells are the predominant platform for the manufacturing of complex biotherapeutic proteins. dtu.dk However, a significant challenge in large-scale CHO cell cultures is their inefficient metabolism, which leads to the accumulation of waste by-products like lactate (B86563) and ammonia (B1221849) that can inhibit cell growth and compromise product quality. dtu.dk Stable isotope tracing using ¹³C-labeled substrates, including ¹³C-phenylalanine, is a powerful technique to dissect these metabolic pathways. pnas.orgpnas.org

By replacing a single amino acid or glucose in the culture medium with its universally ¹³C-labeled counterpart, researchers can use analytical methods like gas chromatography-mass spectrometry (GC-MS) to track the flow of carbon atoms. pnas.orgpnas.org This approach allows for the unambiguous identification of secreted by-products and traces their metabolic origins. pnas.orgresearchgate.net Comprehensive tracing studies have successfully identified dozens of by-products, revealing that a majority are derived from the catabolism of glucose and specific amino acids such as leucine, isoleucine, valine, and phenylalanine. pnas.orgresearchgate.net This detailed metabolic knowledge is invaluable for rational cell line engineering and media optimization. By understanding the specific pathways leading to toxic by-product formation, strategies can be developed to reroute metabolism, reduce waste accumulation, and ultimately create more robust and productive manufacturing processes. dtu.dkresearchgate.net

Table 4: Amino Acid-Derived By-products in CHO Cell Cultures Identified via ¹³C Tracing This table is interactive. You can sort and filter the data.

| Substrate Source | Identified By-products | Analytical Method | Application of Findings |

|---|---|---|---|

| Phenylalanine | Phenylalanine-derived catabolites | GC-MS | Informing media formulation and genetic engineering strategies to reduce by-product accumulation. pnas.orgresearchgate.net |

| Leucine | Leucine-derived catabolites | GC-MS | Identifying sources of growth-inhibiting by-products. pnas.orgpnas.org |

| Isoleucine | Isoleucine-derived catabolites | GC-MS | Characterizing metabolic inefficiencies in cell culture. pnas.orgresearchgate.net |

| Valine | Valine-derived catabolites | GC-MS | Developing healthier and more productive cell culture processes. pnas.orgpnas.org |

| Tryptophan | Tryptophan-derived catabolites | GC-MS | Mapping metabolic pathways responsible for waste generation. pnas.orgresearchgate.net |

| Methionine | Methionine-derived catabolites | GC-MS | Aiding in the design of optimized fed-batch processes. pnas.org |

Plant Secondary Metabolism Tracing with Labeled Phenylalanine

Phenylalanine is a cornerstone of secondary metabolism in plants, serving as the gateway to the vast phenylpropanoid pathway. This pathway is responsible for synthesizing a diverse array of compounds crucial for plant survival, including lignins (for structural support), flavonoids (for pigmentation and UV protection), and various defense compounds. d-nb.infonih.gov The use of ¹³C-labeled phenylalanine, such as L-[¹³C₆]-phenylalanine, in tracer experiments has been fundamental to mapping these intricate metabolic networks. d-nb.infofrontiersin.org

In these experiments, plants or plant tissues are "fed" the labeled precursor. d-nb.info Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are then used to detect and quantify the incorporation of the ¹³C label into downstream metabolites. d-nb.infofrontiersin.org This approach provides direct evidence of biosynthetic routes and the flow of carbon through the network (flux). For example, researchers have successfully used this method to trace the rapid incorporation of labeled phenylalanine into all three lignin (B12514952) subunits in Arabidopsis stems, confirming the availability of phenylalanine as a rate-determining factor for lignification. d-nb.info Similarly, studies in sorghum and grape berries have used ¹³C-phenylalanine to identify hundreds of derived metabolites, providing in planta evidence for how different precursors contribute to the synthesis of phenylpropanoids. frontiersin.orgresearchgate.net This knowledge is critical for efforts to metabolically engineer plants for improved nutritional value, disease resistance, and biofuel production.

Table 5: Examples of Plant Secondary Metabolism Studies Using ¹³C-Labeled Phenylalanine This table is interactive. You can sort and filter the data.

| Plant Species | Pathway/Metabolites Studied | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Lignin Biosynthesis | Demonstrated rapid incorporation of ¹³C from Phe into G, S, and H lignin subunits, indicating Phe availability is a determining factor for lignification. d-nb.info | d-nb.info |

| Sorghum bicolor | Phenylpropanoid Metabolism | Identified over 600 metabolite features derived from Phe and/or Tyr, revealing that both amino acids can be used to synthesize p-coumaric acid-derived compounds. frontiersin.org | frontiersin.org |

| Vitis vinifera (Grape) | Phenolic Metabolism | Showed higher incorporation of labeled Phe into anthocyanins compared to other flavonoid classes in grape berries. researchgate.net | researchgate.net |

| Solanum lycopersicum (Tomato) | Phenylpropanoid Metabolism | ¹³C flux analysis revealed large increases in specific health-related phenylpropanoid compounds in genetically modified fruit. nih.gov | nih.gov |

Computational Modeling and Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a cornerstone computational technique in systems biology for quantifying intracellular reaction rates (fluxes) in living cells under steady-state conditions. frontiersin.orgnih.gov This method integrates experimental data from stable isotope labeling experiments, such as those using DL-Phenylalanine-3-¹³C, with mathematical models of metabolism. nih.gov The core of ¹³C-MFA involves constructing a detailed stoichiometric model of the relevant metabolic network. This model must include not only the reactions but also the specific atom transitions for each reaction, which map the positions of atoms from substrates to products. frontiersin.org

In a typical ¹³C-MFA experiment, cells are fed a ¹³C-labeled substrate. The resulting distribution of ¹³C isotopes across the network's metabolites is measured, usually via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov A computational algorithm then fits the flux values in the model to best reproduce the experimentally measured labeling patterns. nih.govnih.gov This powerful approach can resolve fluxes through complex parts of metabolism, such as parallel pathways and bidirectional reactions, which cannot be determined from stoichiometry alone. nih.gov The insights gained from MFA are critical for metabolic engineering, helping to identify bottlenecks in production pathways in microbes nih.gov and to optimize the metabolism of industrial cell lines like CHO cells. researchgate.net To enhance the reproducibility and exchange of these complex models, standards and dedicated modeling languages like FluxML have been developed. frontiersin.org

Table 6: Key Components of a ¹³C-Metabolic Flux Analysis (MFA) Model This table is interactive. You can sort and filter the data.

| Component | Description | Purpose in Modeling | Reference |

|---|---|---|---|

| Reaction Stoichiometry | A model of the metabolic network defining the relationships between substrates and products for all included reactions. | Defines the scope of the flux analysis and the mathematical constraints on the system. frontiersin.orgplos.org | frontiersin.orgplos.org |

| Atom Transitions | The precise mapping of each atom (e.g., carbon) from a reaction's substrates to its products. | Essential for simulating the flow and redistribution of the stable isotope tracer throughout the network. frontiersin.org | frontiersin.org |

| Isotope Labeling Data | Experimentally measured mass isotopomer distributions (MDVs) of key metabolites (e.g., amino acids) from cells grown on a ¹³C-labeled substrate. | Provides the experimental data that the computational model is fitted against to infer the flux values. nih.gov | nih.gov |

| Biomass Composition | The measured amounts of metabolic precursors (amino acids, nucleotides, lipids) required for cell growth. | Defines the metabolic demands or "drains" from the central metabolism to support cellular proliferation. | |

| Extracellular Fluxes | Measured rates of substrate uptake (e.g., glucose) and by-product secretion (e.g., lactate). | Provides boundary conditions and further constraints for the flux calculations. plos.org | plos.org |

Stoichiometric Network Reconstruction and Isotopic Flux Estimationnih.gov

Stable isotope tracing with compounds like this compound is a cornerstone of 13C Metabolic Flux Analysis (13C-MFA), a technique used to quantify intracellular reaction rates. nih.govoup.com The foundation of 13C-MFA is the stoichiometric model of a metabolic network. frontiersin.org This model is a mathematical representation of the interconnected biochemical reactions within a cell, based on the principle of mass balance. nih.gov

Stoichiometric network reconstruction involves defining all relevant metabolic reactions and the precise molecular formulas of the substrates and products for each reaction. frontiersin.orgosti.gov This creates a framework of linear equations where the change in the concentration of any given intracellular metabolite is the sum of the rates (fluxes) of all reactions that produce it, minus the sum of the fluxes of all reactions that consume it. osti.gov Under the assumption of a metabolic steady state, where intracellular metabolite concentrations are constant, the net formation rate for each metabolite is zero. osti.gov

While stoichiometric models alone can define the possible range of metabolic fluxes, they cannot determine the exact flux values for many intracellular reactions. frontiersin.org This is where isotopic labeling experiments become essential. By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. nih.gov The distribution of these 13C atoms, known as isotopomer distributions, is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com These experimental labeling patterns provide additional constraints that significantly improve the accuracy of flux estimations. frontiersin.org The ultimate goal is to find the set of metabolic fluxes that best explains the measured rates of substrate uptake, product secretion, and the observed labeling patterns of intracellular metabolites. nih.govnih.gov

Table 1: Key Steps in 13C-Metabolic Flux Analysis (13C-MFA)

| Step | Description |

| 1. Network Reconstruction | A comprehensive metabolic network model is constructed, defining all relevant biochemical reactions and their stoichiometry. nih.govosti.gov |

| 2. Isotope Labeling Experiment | Cells or organisms are cultured with a 13C-labeled substrate, such as this compound, until an isotopic steady state is reached. nih.govd-nb.info |

| 3. Measurement | Extracellular fluxes (e.g., substrate uptake and product secretion rates) are measured. The mass isotopomer distributions of key intracellular metabolites, often proteinogenic amino acids, are determined using MS or NMR. nih.govmdpi.com |

| 4. Flux Estimation | Computational algorithms are used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured labeling patterns and the labeling patterns simulated by the model. nih.govnih.gov |

| 5. Statistical Validation | The goodness-of-fit is assessed, and confidence intervals for the estimated fluxes are calculated to determine the precision of the results. oup.com |

Analysis of Carbon Scrambling Through Central Metabolic Pathways (e.g., TCA Cycle)nih.govnih.gov

When a 13C-labeled tracer enters a metabolic pathway, the position of the label is not always preserved. "Carbon scrambling" refers to the redistribution of the isotopic label among different carbon positions within a molecule as it passes through a series of reactions. physiology.org This phenomenon is particularly prominent in cyclic pathways like the Tricarboxylic Acid (TCA) cycle and reversible reaction sequences. physiology.orgutoronto.ca

For instance, if a labeled acetyl-CoA enters the TCA cycle, the initial position of the 13C atom in citrate (B86180) becomes altered in subsequent intermediates like succinate (B1194679), fumarate, and malate. This is due to the symmetric nature of intermediates like succinate and fumarate, and the reversibility of several enzymatic steps. utoronto.ca The continuous cycling of intermediates further randomizes the label's position. physiology.org

Analyzing these scrambled labeling patterns is not a complication but rather a source of rich information. physiology.org The specific way in which the 13C label is distributed provides deep insights into the activity of the TCA cycle, the reversibility of its reactions, and the influx of carbon from other pathways (anaplerosis). biorxiv.orgnih.gov For example, tracing the 13C from Phenylalanine-3-13C can help elucidate its catabolism and the entry of its breakdown products into the TCA cycle. The resulting labeling patterns in TCA cycle intermediates and related amino acids like glutamate (B1630785) and aspartate reveal the relative rates of different pathways. nih.govphysiology.org This detailed information is crucial for understanding cellular energy metabolism and biosynthetic precursor supply under various physiological or pathological conditions. biorxiv.org

Deconvolution of Complex 13C-Labeling Patterns for Quantitative Flux Determinationnih.gov

The raw data from a 13C tracer experiment, typically obtained from mass spectrometry, consists of mass isotopologue distributions (MIDs) for various metabolites. plos.org These MIDs represent the fractional abundance of molecules with a specific number of 13C atoms (e.g., M+0, M+1, M+2). However, this information alone is often insufficient to resolve complex metabolic networks. To achieve quantitative flux determination, these complex labeling patterns must be deconvoluted. plos.orgtum.de

Deconvolution is a computational process that translates the measured MIDs into precise positional isotopomer information and, ultimately, into metabolic flux values. tum.de This requires sophisticated software and algorithms, such as the Elementary Metabolite Unit (EMU) framework, which significantly simplifies the complex system of isotopomer balance equations. d-nb.info

Several analytical techniques contribute to this process:

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure the MIDs of metabolites. mdpi.com

Tandem Mass Spectrometry (MS/MS) can provide more detailed information by fragmenting metabolite ions and analyzing the labeling patterns of the resulting fragments, which helps to pinpoint the location of 13C labels. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy directly measures the 13C enrichment at specific atomic positions, offering complementary data that is highly valuable for resolving fluxes through parallel or cyclic pathways. tum.de

By integrating these rich datasets with the stoichiometric model, computational tools can perform a least-squares regression to find the flux distribution that best fits all available experimental data. nih.govplos.org This process allows for the deconvolution of overlapping metabolic activities and provides a quantitative map of cellular metabolism. d-nb.info

Stereoisomeric Considerations in Phenylalanine Tracer Metabolism (DL vs. L-Phenylalanine-3-13C)bocsci.com

Amino acids, with the exception of glycine, exist as stereoisomers—molecules that are mirror images of each other, designated as "L" (levo) and "D" (dextro) forms. wikipedia.org This distinction is critically important in metabolic studies.

In biological systems, proteins are synthesized almost exclusively from L-amino acids. wikipedia.org Therefore, L-Phenylalanine is the biologically active form that participates in protein synthesis and serves as the precursor for tyrosine and other key biomolecules. wikipedia.orgfrontiersin.org The D-form, D-phenylalanine, does not participate in protein biosynthesis and its biological functions are less clear, though it may have distinct pharmacological activities. wikipedia.org

Historically, early tracer studies of phenylalanine metabolism used racemic "DL" mixtures, which contain equal amounts of the D- and L-isomers. nih.gov This was often due to the synthetic routes available at the time, which produced racemic mixtures that were difficult to separate. nih.gov However, using a DL-mixture complicates the interpretation of metabolic data. Since only the L-isomer is incorporated into protein, the presence of the D-isomer can interfere with the accurate measurement of fluxes related to protein synthesis and breakdown. nih.gov The body may metabolize or excrete the D-isomer through different pathways, introducing confounding variables into the analysis.

Modern metabolic flux analysis studies overwhelmingly prefer the use of pure L-stereoisomers, such as L-Phenylalanine-3-13C. nih.gov This ensures that the tracer accurately reflects the metabolic fate of the natural, protein-building amino acid. d-nb.info Using the pure L-form eliminates the ambiguity associated with the D-isomer's metabolism, leading to more precise and reliable quantification of fluxes through major metabolic pathways like protein synthesis and catabolism. nih.gov

Table 2: Comparison of L- and DL-Phenylalanine Tracers in Metabolic Studies

| Feature | L-Phenylalanine-3-13C | This compound |

| Biological Activity | The natural isomer used for protein synthesis and as a precursor for tyrosine. wikipedia.org | Contains 50% L-isomer and 50% D-isomer. Only the L-isomer is incorporated into proteins. wikipedia.orgnih.gov |

| Metabolic Interpretation | Provides a direct and clear measure of fluxes related to protein synthesis, catabolism, and other primary metabolic pathways. nih.gov | Complicates interpretation as the D-isomer is metabolized or excreted differently and does not enter protein synthesis pathways. nih.gov |

| Modern Usage | The standard and preferred tracer for accurate metabolic flux analysis. nih.gov | Largely historical; its use is now avoided in precise quantitative studies to prevent untoward effects and ensure accuracy. nih.gov |

Advanced Applications and Emerging Methodologies

Integration of DL-Phenylalanine-3-13C into Multi-Tracer Approaches for Comprehensive Metabolic Assessment

The complexity of metabolic regulation often necessitates the simultaneous use of multiple isotopic tracers to gain a holistic view of intersecting pathways. This compound is frequently integrated into such multi-tracer studies to provide a more complete picture of amino acid and protein dynamics. While L-[1-13C]leucine is often considered a reference for studying whole-body protein metabolism, phenylalanine tracers offer distinct and complementary data. cambridge.org Discrepancies in results obtained with different tracers have highlighted the need for multi-tracer approaches to fully understand the regulation of protein turnover under various physiological conditions, such as during exercise or after a meal. cambridge.org

A significant advancement in this area is the development of a triple-tracer method utilizing different stable isotopes of phenylalanine ([13C6]phenylalanine, [15N]phenylalanine, and [2H5]phenylalanine). physiology.org This approach was designed to more accurately measure postprandial protein turnover, a non-steady state condition that is challenging to assess with traditional dual-tracer methods. physiology.org The triple-tracer method allows for a more precise estimation of the appearance rates of both ingested and endogenous phenylalanine, as well as its rate of disposal, leading to a more reliable assessment of protein synthesis and breakdown after a meal. physiology.org This methodology is particularly valuable as it can be applied to measure the synthesis rates of multiple individual proteins simultaneously, offering a deeper insight into the dynamics of the proteome. physiology.org

The combination of a 13C-phenylalanine breath test with a 13C-tryptophan breath test has been proposed as a potential method to differentiate between major depressive disorder and schizophrenia, showcasing the diagnostic potential of multi-tracer approaches. researchgate.net

Application in Studies of Specific Protein Synthesis Rates and Protein Turnover Dynamics

The rate at which this compound is incorporated into proteins serves as a direct measure of protein synthesis. Since phenylalanine is an essential amino acid that is not synthesized or degraded in muscle tissue, its rate of disappearance from the free amino acid pool accurately reflects its incorporation into newly synthesized proteins. ahajournals.org This principle is applied to determine fractional synthesis rates (FSR) of proteins in various tissues.

Studies comparing different tracers have shown that while L-[2H5]-phenylalanine and L-[2H3]-leucine yield similar results for muscle protein synthesis at rest and post-exercise, the choice of tracer can be critical depending on the specific metabolic question. nih.gov For instance, in senior dogs, protein synthesis and breakdown estimations were found to be similar when comparing methods using 13C-Leucine, 15N-Glycine, and 13C-Phenylalanine, though only the leucine (B10760876) and phenylalanine (measured via expired air) methods showed high correlation and concordance. plos.orgnih.gov

A novel application of this technique involves measuring the synthesis rates of specific plasma proteins. By administering labeled phenylalanine and subsequently purifying individual proteins from plasma, researchers can determine the rate of label incorporation into those specific proteins. physiology.org For example, the fractional synthesis rates of apolipoprotein A1 and clusterin have been calculated following the ingestion of a meal containing [13C6]phenylalanine. physiology.org This provides a powerful tool to understand how the synthesis of individual proteins is regulated in response to nutritional and other stimuli.

| Protein | Fractional Synthesis Rate (%/h) | Tracer Used | Study Context |

| Apolipoprotein A1 | ~0.7 | [13C6]phenylalanine | Postprandial state in humans physiology.org |

| Clusterin | ~0.5 | [13C6]phenylalanine | Postprandial state in humans physiology.org |

| Vastus Lateralis Muscle | ~0.110 | [2H5]-phenylalanine | 24h post-exercise in humans nih.gov |

| Soleus Muscle | ~0.123 | [2H5]-phenylalanine | 24h post-exercise in humans nih.gov |

This table presents illustrative data from cited research to demonstrate the application of phenylalanine tracers in determining fractional synthesis rates of specific proteins.

Development of Novel Isotope Labeling Schemes for Enhanced Biomolecular Studies

Advances in isotope labeling techniques have significantly broadened the scope and resolution of biomolecular research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Uniformly labeling a protein with 13C can lead to complex spectra with significant signal overlap and line broadening due to 13C-13C scalar couplings. utoronto.canih.gov To overcome these challenges, novel labeling schemes involving selective incorporation of isotopes have been developed.

One such strategy is the synthesis of phenylalanine that is 13C-labeled only at a specific position, such as the epsilon carbon. utoronto.ca This selective labeling reduces spectral overlap and eliminates strong 13C-13C coupling effects, resulting in spectra with improved sensitivity and resolution. utoronto.ca Another approach is "reverse isotope labeling," where an unlabeled amino acid, such as phenylalanine, is added to a growth medium containing uniformly 13C-labeled nutrients. nih.gov This results in a protein that is 13C-labeled everywhere except for the phenylalanine residues, allowing researchers to selectively observe interactions involving this specific amino acid. utoronto.canih.gov

Furthermore, researchers have developed methods to introduce multiple types of isotopes into a single amino acid side chain. For example, a method has been presented to create phenylalanine with a triple-labeled (13C/19F/2H) pattern on its aromatic side chain. nih.gov These advanced labeling patterns serve as highly specific reporters for various NMR applications, facilitating detailed studies of protein structure and dynamics. nih.gov The use of metabolic precursors for labeling, such as phenylpyruvate for phenylalanine, offers a cost-effective and efficient way to achieve selective labeling. nih.gov

| Labeling Strategy | Precursor/Method | Purpose | Advantage |

| Selective ε-13C Labeling | Synthesis of ε-13C-phenylalanine | Reduce spectral overlap in NMR | Improved sensitivity and resolution utoronto.ca |

| Reverse Labeling | Addition of unlabeled phenylalanine to 13C media | Selectively focus on phenylalanine interactions | Simplifies complex spectra utoronto.canih.gov |

| Triple Labeling (13C/19F/2H) | Synthesis from [2-13C] acetone (B3395972) and D2O | Create specific NMR reporters | Detailed structural and dynamic studies nih.gov |

| Backbone-only Labeling | Use of amino acids labeled only at N, Cα, Hα, C' | Improve NMR of large proteins | Enhanced sensitivity and resolution researchgate.net |

This table summarizes various advanced isotope labeling schemes and their benefits for biomolecular studies.

Investigating Metabolic Reprogramming in Disease States and Physiological Adaptations

Metabolic reprogramming is a hallmark of many diseases, including cancer, inherited metabolic disorders, and infectious diseases. mdpi.commdpi.com Isotope tracers like this compound are invaluable for elucidating the specific metabolic shifts that occur in these conditions.

In cancer research, altered amino acid metabolism is a key feature. mdpi.com Studies have shown that phenylalanine metabolism is often dysregulated in various cancers. For example, D-phenylalanine, which can be produced by microbiota, has been shown to promote non-small cell lung cancer metastasis. nih.gov By tracing the fate of labeled phenylalanine, researchers can map the altered metabolic fluxes that support tumor growth and proliferation.

In the context of inherited diseases, the 1-(13)C-phenylalanine breath test is used to assess phenylalanine metabolism in individuals with phenylketonuria (PKU). nih.gov The test measures the conversion of labeled phenylalanine to tyrosine, which releases 13CO2 in the breath, providing a minimally invasive way to monitor the activity of the deficient enzyme, phenylalanine hydroxylase. nih.gov

Metabolic changes are also central to the progression of other conditions. In a mouse model of autosomal dominant polycystic kidney disease (ADPKD), metabolomics studies revealed that phenylalanine metabolism was among the pathways significantly altered early in the disease. physiology.org Similarly, in patients with severe COVID-19, phenylalanine metabolism was found to be one of the most dysregulated pathways, with elevated phenylalanine levels associated with critical outcomes. nih.gov These findings highlight the role of phenylalanine as a potential biomarker and point to metabolic pathways that could be targeted for therapeutic intervention.

| Disease/Condition | Observed Metabolic Change in Phenylalanine | Significance |

| Non-Small Cell Lung Cancer | Upregulation of D-phenylalanine | Promotes tumor metastasis nih.gov |

| Phenylketonuria (PKU) | Reduced conversion of phenylalanine to tyrosine | Used to monitor enzyme activity and treatment efficacy nih.gov |

| Polycystic Kidney Disease (ADPKD) | Altered phenylalanine metabolism pathway | Early indicator of disease progression physiology.org |

| COVID-19 | Elevated plasma phenylalanine levels | Associated with disease severity and critical outcomes nih.gov |

This table illustrates the application of studying phenylalanine metabolism in various disease states.

Conclusion and Future Research Directions

Summary of Key Contributions of DL-Phenylalanine-3-13C in Advancing Biochemical Research

The primary contribution of this compound lies in its application as a tracer in metabolic research. By incorporating a heavy isotope of carbon (¹³C) at a specific position, scientists can track the journey of this essential amino acid through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. mdpi.com This has been particularly instrumental in quantifying the rates of whole-body and muscle protein synthesis. researchgate.net For instance, studies have utilized L-[1-¹³C]phenylalanine to measure protein synthesis, breakdown, and oxidation, establishing it as a reference method in the field. cambridge.org

Research has demonstrated that infusing ¹³C-labeled phenylalanine allows for the precise measurement of its incorporation into newly synthesized proteins, providing a dynamic view of protein metabolism. researchgate.netnih.gov These tracer studies have been crucial in understanding how factors like nutrient intake and physiological state influence protein turnover. researchgate.netresearchgate.net Furthermore, the use of DL-Phenylalanine-3-¹³C has extended to investigating the kinetics of phenylalanine in various physiological and pathological conditions, including cancer, where altered amino acid metabolism is a key feature. nih.gov

Methodological Challenges and Opportunities for Improvement in Tracer Technology

Despite the significant advancements facilitated by tracers like DL-Phenylalanine-3-¹³C, several methodological challenges remain. A key issue is the potential for isotope effects, where the heavier isotope can subtly alter the rate of biochemical reactions, although this is generally considered minimal for ¹³C. More significant challenges include the complexity of data interpretation due to factors like tracer recycling and intercompartmental transport of the amino acid. bohrium.com The route of tracer administration, whether intravenous or intragastric, can also influence the measured metabolic fluxes, indicating a first-pass splanchnic uptake that needs to be accounted for in modeling. nih.gov

Quantifying isotope data accurately, the validity of in vivo metabolite results, and subject variability also present ongoing challenges. nih.gov However, these challenges also present opportunities for innovation. The development of more sophisticated mathematical models and computational tools is crucial for more accurate interpretation of tracer data and for performing metabolic flux analysis. mdpi.comnih.gov There is a continuous need to refine experimental designs and analytical techniques to minimize perturbations of the biological system being studied and to improve the spatial and temporal resolution of measurements. bohrium.comresearchgate.net Advances in analytical instrumentation, such as high-resolution mass spectrometry, are expanding the scope and precision of tracer studies. mdpi.comoup.com

Future Prospects for this compound in Systems Biology, Precision Medicine, and Biomarker Discovery Research

The application of DL-Phenylalanine-3-¹³C and other stable isotope tracers is poised to make significant contributions to several cutting-edge fields of biomedical research.

Systems Biology: In systems biology, which aims to understand the complex interactions within biological systems, ¹³C-labeled tracers are powerful tools for metabolic flux analysis (MFA). medchemexpress.comnih.gov MFA allows for the quantification of the rates of metabolic reactions throughout a network, providing a systems-level view of cellular metabolism. nih.govmdpi.com By using tracers like DL-Phenylalanine-3-¹³C in combination with other labeled substrates and advanced analytical techniques, researchers can build comprehensive models of metabolic networks in various organisms and conditions. nih.govpnas.org

Precision Medicine: The ability to probe individual metabolic differences is a cornerstone of precision medicine. Stable isotope tracer studies can help to characterize how an individual's genetic makeup, lifestyle, and gut microbiota influence their metabolism. thno.org For example, variations in how individuals metabolize phenylalanine could impact their response to certain drugs or their susceptibility to diseases. thno.org By using tracers to assess metabolic phenotypes, clinicians may one day be able to tailor treatments to an individual's unique metabolic profile.

Biomarker Discovery: Untargeted metabolomics studies, which aim to identify novel biomarkers of disease, can be enhanced by the use of stable isotope tracers. biorxiv.org Elevated levels of phenylalanine have already been associated with an increased risk of mortality in critically ill patients, suggesting its potential as a biomarker. nih.gov By tracing the metabolic fate of labeled phenylalanine, researchers can gain a deeper understanding of the underlying pathophysiology and potentially identify new biomarkers for diagnosis, prognosis, and therapeutic monitoring. The use of ¹³C-labeled internal standards, including labeled phenylalanine, is also critical for ensuring the accuracy and reproducibility of metabolomics analyses. biorxiv.org

Q & A

Q. What are the challenges in scaling up this compound synthesis for longitudinal in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.